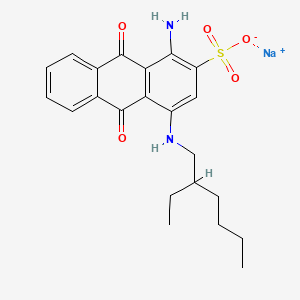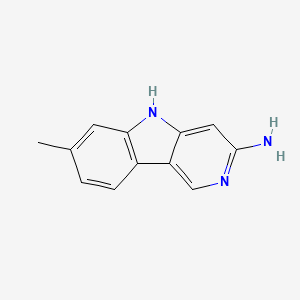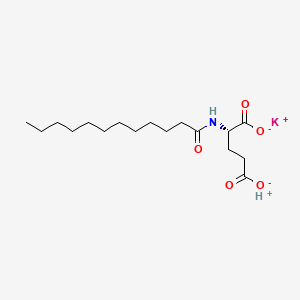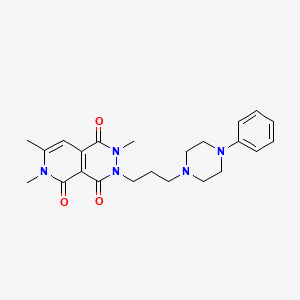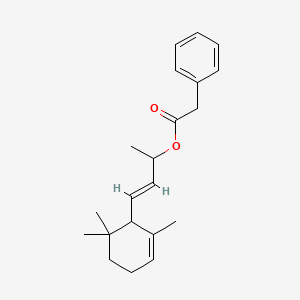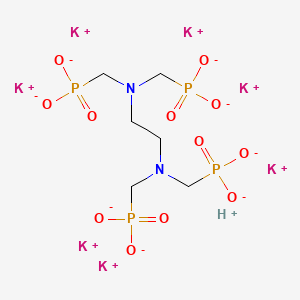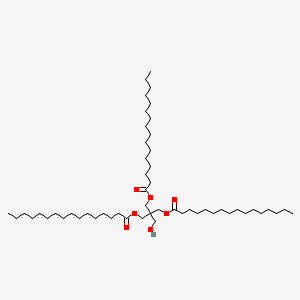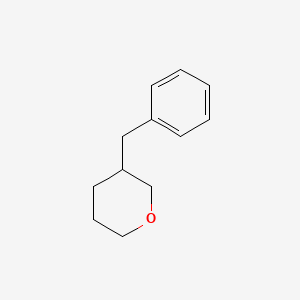
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is a complex organic compound with the molecular formula C15H20ClNO4S . This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a thioxomethylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester typically involves multiple steps. The process begins with the chlorination of a phenoxy compound, followed by the introduction of a thioxomethylamino group. The final step involves esterification with propanoic acid. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, methyl ester
- Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, butyl ester
Uniqueness
Compared to similar compounds, propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester exhibits unique properties due to its specific ester group. This affects its solubility, reactivity, and biological activity, making it suitable for particular applications where other esters may not be as effective .
Propriétés
Numéro CAS |
165549-93-9 |
|---|---|
Formule moléculaire |
C15H20ClNO4S |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
ethyl 2-[2-chloro-5-(propan-2-yloxycarbothioylamino)phenoxy]propanoate |
InChI |
InChI=1S/C15H20ClNO4S/c1-5-19-14(18)10(4)21-13-8-11(6-7-12(13)16)17-15(22)20-9(2)3/h6-10H,5H2,1-4H3,(H,17,22) |
Clé InChI |
FNQAVNUUDDFTBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




